molecular formula C18H21NO4S2 B7832407 3-[(2-METHYLBENZYL)AMINO]-4-(PHENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-[(2-METHYLBENZYL)AMINO]-4-(PHENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7832407
M. Wt: 379.5 g/mol
InChI Key: FQNYDGUETGGJPR-ROUUACIJSA-N
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Description

(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine is a complex organic compound that features a tetrahydrothiophene ring substituted with a phenylsulfonyl group and a 2-methylbenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the tetrahydrothiophene ring using a phenylsulfonyl chloride reagent under basic conditions.

    Attachment of the 2-Methylbenzylamine Moiety: The final step involves the nucleophilic substitution reaction where the amine group of 2-methylbenzylamine is introduced to the sulfonylated tetrahydrothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it back to a sulfide.

    Substitution: The amine group can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine
  • (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine

Uniqueness

(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine is unique due to the specific substitution pattern on the tetrahydrothiophene ring and the presence of the 2-methylbenzylamine moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-N-[(2-methylphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-14-7-5-6-8-15(14)11-19-17-12-24(20,21)13-18(17)25(22,23)16-9-3-2-4-10-16/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNYDGUETGGJPR-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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